Cas no 1227591-90-3 (2-(Trifluoromethyl)pyridine-4-acetonitrile)

2-(Trifluoromethyl)pyridine-4-acetonitrile is a versatile fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in the design of bioactive molecules. The nitrile functionality provides a reactive handle for further derivatization, enabling transformations into amines, carboxylic acids, or heterocycles. This compound is particularly useful in medicinal chemistry for developing enzyme inhibitors or receptor modulators due to its electron-withdrawing properties and structural rigidity. High purity grades ensure consistent performance in coupling reactions and other synthetic applications. Its stability under standard storage conditions further supports its use in research and industrial processes.
2-(Trifluoromethyl)pyridine-4-acetonitrile structure
1227591-90-3 structure
Product Name:2-(Trifluoromethyl)pyridine-4-acetonitrile
CAS No:1227591-90-3
MF:C8H5F3N2
MW:186.133911848068
CID:4689322
Update Time:2025-06-08

2-(Trifluoromethyl)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)pyridine-4-acetonitrile
    • 2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile
    • 2-(Trifluoromethyl)pyridine-4-acetonitrile
    • Inchi: 1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2
    • InChI Key: RCHDCXSMUCPNMT-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CN=1)CC#N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Topological Polar Surface Area: 36.7

2-(Trifluoromethyl)pyridine-4-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A026000168-250mg
2-(Trifluoromethyl)pyridine-4-acetonitrile
1227591-90-3 97%
250mg
$646.00 2023-09-03
Alichem
A026000168-500mg
2-(Trifluoromethyl)pyridine-4-acetonitrile
1227591-90-3 97%
500mg
$999.60 2023-09-03
Alichem
A026000168-1g
2-(Trifluoromethyl)pyridine-4-acetonitrile
1227591-90-3 97%
1g
$1831.20 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1508477-1g
2-(2-(Trifluoromethyl)pyridin-4-yl)acetonitrile
1227591-90-3 98%
1g
¥43123.00 2024-08-09

Additional information on 2-(Trifluoromethyl)pyridine-4-acetonitrile

Comprehensive Overview of 2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3): Properties, Applications, and Industry Insights

2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3) is a high-value fluorinated pyridine derivative widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty materials. With the increasing demand for trifluoromethyl-containing compounds in drug discovery, this compound has garnered significant attention due to its unique structural features and reactivity. The presence of both a pyridine ring and a cyano group enhances its utility as a key intermediate in synthesizing bioactive molecules.

In recent years, the pharmaceutical industry has prioritized fluorinated building blocks like 2-(Trifluoromethyl)pyridine-4-acetonitrile to improve drug metabolic stability and bioavailability. Researchers frequently search for "trifluoromethyl pyridine synthesis" or "cyano-substituted pyridine applications," reflecting the compound's relevance in modern medicinal chemistry. Its CAS No. 1227591-90-3 is often queried in scientific databases, underscoring its importance in patent filings and R&D projects.

The compound's molecular structure combines a pyridine core with a trifluoromethyl group at the 2-position and an acetonitrile moiety at the 4-position, offering dual functionality for nucleophilic and electrophilic reactions. This design aligns with trends in fragment-based drug design (FBDD), where modular scaffolds are sought after. Laboratories focusing on heterocyclic chemistry or fluorine chemistry frequently employ this compound to develop novel kinase inhibitors or antimicrobial agents.

From an industrial perspective, 2-(Trifluoromethyl)pyridine-4-acetonitrile addresses the growing need for sustainable fluorination methods. With environmental regulations tightening, manufacturers explore "green synthesis of fluorinated pyridines" to reduce hazardous byproducts. The compound’s stability under mild conditions makes it suitable for flow chemistry applications, a hotspot in process optimization.

Analytical studies highlight the compound’s compatibility with cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex architectures. Its nitrile group further allows transformations into amides, carboxylic acids, or tetrazoles—functional groups prevalent in FDA-approved drugs. These attributes explain why queries like "pyridine-4-acetonitrile derivatives in drug development" trend in academic literature.

Beyond pharmaceuticals, 2-(Trifluoromethyl)pyridine-4-acetonitrile finds niche applications in material science, particularly in designing liquid crystals and organic electronic materials. The trifluoromethyl group imparts low polarizability and high thermal stability, traits desirable for OLEDs or photovoltaic devices. Startups exploring "fluorinated materials for energy storage" often investigate such compounds.

Quality control of CAS No. 1227591-90-3 involves rigorous HPLC and GC-MS analysis to ensure ≥98% purity, a standard demanded by contract research organizations (CROs). Suppliers emphasizing "high-purity fluorinated intermediates" leverage this compound’s consistency to cater to GMP-compliant projects. Storage recommendations typically include inert atmospheres to preserve the nitrile functionality from hydrolysis.

In summary, 2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS No. 1227591-90-3) exemplifies innovation at the intersection of fluorine chemistry and heterocyclic synthesis. Its adaptability across disciplines—from life sciences to advanced materials—positions it as a critical asset in contemporary research and industrial workflows. As synthetic methodologies evolve, this compound will likely remain pivotal in addressing challenges like selective fluorination and molecular diversification.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd